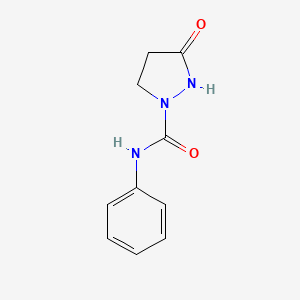

3-oxo-N-phenyl-1-pyrazolidinecarboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-phenylpyrazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-9-6-7-13(12-9)10(15)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXFPMSDDSAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276825 | |

| Record name | 3-Oxo-N-phenyl-1-pyrazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303994-72-1 | |

| Record name | 3-Oxo-N-phenyl-1-pyrazolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-N-phenyl-1-pyrazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Oxo N Phenyl 1 Pyrazolidinecarboxamide and Its Pyrazolidinecarboxamide Analogs

Established Methodologies for Pyrazolidine (B1218672) Ring Formation

The foundational approaches to pyrazolidine ring synthesis are diverse, with methods starting from hydrazines and their derivatives being particularly prominent. These strategies leverage the nucleophilicity of the hydrazine (B178648) moiety to react with suitable three-carbon electrophilic synthons.

Synthesis from Hydrazines and Related Precursors

The reaction of hydrazines with bifunctional three-carbon units is a classical and widely employed method for constructing the pyrazolidine skeleton. The nature of the electrophilic partner determines the specific reaction conditions and the initial product, which may sometimes be a partially unsaturated pyrazoline that can be subsequently reduced to the desired pyrazolidine.

A direct and straightforward approach to the pyrazolidine ring involves the double alkylation of hydrazines with 1,3-dihalopropanes. researchgate.net This reaction proceeds via a cyclocondensation mechanism where the two nitrogen atoms of the hydrazine displace the two halide leaving groups on the propane (B168953) chain, forming the saturated heterocyclic ring. organic-chemistry.org The use of substituted hydrazines and functionalized 1,3-dihalopropanes allows for the introduction of various substituents on the nitrogen and carbon atoms of the pyrazolidine ring, respectively. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often using water as a solvent and eliminating the need for a phase transfer catalyst. organic-chemistry.org

Table 1: Synthesis of Pyrazolidines from Hydrazines and 1,3-Dihalopropanes

| Hydrazine Derivative | 1,3-Dihalopropane | Reaction Conditions | Product | Yield (%) | Reference |

| Hydrazine hydrate (B1144303) | 1,3-Dibromopropane | Microwave, H₂O, 120°C, 20 min | Pyrazolidine | High | organic-chemistry.org |

| Phenylhydrazine | 1,3-Dichloropropane | Base, solvent | 1-Phenylpyrazolidine | Varies | researchgate.net |

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, is a common method for the synthesis of 2-pyrazolines. sci-hub.seorientjchem.org These pyrazolines are dihydropyrazole derivatives and serve as important precursors to pyrazolidines. The reaction is typically initiated by a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration. To obtain the fully saturated pyrazolidine ring, a subsequent reduction step is necessary to reduce the endocyclic double bond of the pyrazoline intermediate. A variety of reaction conditions, including conventional heating in solvents like ethanol (B145695) and microwave irradiation, have been employed for the initial pyrazoline synthesis. orientjchem.orgnih.gov

Table 2: Synthesis of Pyrazolines from Hydrazines and α,β-Unsaturated Carbonyl Compounds

| Hydrazine Derivative | α,β-Unsaturated Carbonyl Compound | Reaction Conditions | Product (Pyrazoline) | Yield (%) | Reference |

| Hydrazine hydrate | Chalcone | Ethanol, reflux | 3,5-Diphenyl-2-pyrazoline | Good | orientjchem.org |

| Phenylhydrazine | Benzalacetophenone | Acetic acid, reflux | 1,3,5-Triphenyl-2-pyrazoline | Varies | nih.gov |

The condensation of hydrazines with 1,3-dicarbonyl compounds, commonly known as the Knorr pyrazole (B372694) synthesis, is a classic and versatile method that primarily leads to the formation of pyrazoles. nih.govbeilstein-journals.orgmdpi.com The reaction proceeds through the formation of a monohydrazone intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. While this method is predominantly used for pyrazole synthesis, under specific conditions or with particular substrates, intermediates such as 5-hydroxypyrazolines can be isolated. These intermediates are structurally related to the pyrazolidine core, but direct synthesis of pyrazolidines from β-diketones is less common as the reaction strongly favors aromatization to the pyrazole. To obtain a pyrazolidine from this reaction pathway, a reduction of the resulting pyrazole would be required.

Beyond the aforementioned mainstream methods, other synthetic routes utilizing hydrazines have been developed for the construction of the pyrazolidine ring. One such method involves the reaction of hydrazines with epichlorohydrin, which can lead to the formation of hydroxypyrazolidine derivatives. researchgate.net Additionally, the cyclization of N-allylhydrazines can be a pathway to pyrazolidine derivatives, where the allyl group serves as the three-carbon backbone for the ring formation. These alternative methods expand the toolkit for synthetic chemists to access a variety of functionalized pyrazolidines.

1,3-Dipolar Cycloaddition Reactions from Hydrazones

A powerful and modern approach for the synthesis of the pyrazolidine ring is the [3+2] cycloaddition reaction involving azomethine imines as 1,3-dipoles. researchgate.net These azomethine imines are typically generated in situ from the corresponding hydrazones. The reaction of an azomethine imine with a dipolarophile, such as an alkene, leads directly to the formation of the saturated pyrazolidine ring with a high degree of stereocontrol. This method is particularly valuable for the synthesis of complex and highly substituted pyrazolidines. The reaction can be promoted thermally, or by the use of Lewis or Brønsted acids. Asymmetric versions of this reaction have also been developed, allowing for the enantioselective synthesis of chiral pyrazolidines.

Table 3: Synthesis of Pyrazolidines via 1,3-Dipolar Cycloaddition of Hydrazone Derivatives

| Hydrazone Precursor | Dipolarophile (Alkene) | Catalyst/Conditions | Product (Pyrazolidine) | Stereoselectivity | Reference |

| N-Arylhydrazone | Electron-deficient alkene | Lewis Acid | Substituted pyrazolidine | High | researchgate.net |

| N-Tosylhydrazone | Styrene | Base | 1-Tosyl-3,5-diphenylpyrazolidine | Varies | researchgate.net |

Neutral Hydrazones Cycloadditions

The [3+2] cycloaddition of azomethine imines, which can be generated from hydrazones, with alkenes is a powerful method for the synthesis of the pyrazolidine core. mdpi.com In a neutral context, this 1,3-dipolar cycloaddition offers a direct route to substituted pyrazolidines. The reaction involves the in situ formation of an azomethine imine from a hydrazone, which then reacts with a suitable dipolarophile, such as an α,β-unsaturated ester, to yield the pyrazolidine ring. While this method is broadly applicable, achieving high regioselectivity and stereoselectivity can be a challenge and often depends on the nature of the substituents on both the hydrazone and the alkene. For the synthesis of pyrazolidinecarboxamide analogs, a precursor bearing the necessary functional groups for later conversion to the carboxamide would be required.

A notable example of this type of cycloaddition involves the reaction of acylhydrazones with olefins under Lewis acid catalysis, which can lead to the formation of pyrazolidine derivatives. mdpi.com Furthermore, the use of metal catalysts, such as Cu(I), has been shown to be effective in the asymmetric cycloaddition of azomethine imines with terminal alkynes, producing chiral pyrazoline derivatives with high enantioselectivity. mdpi.com These pyrazolines can then be reduced to the corresponding pyrazolidines.

Protonated Hydrazones Cycloadditions

An alternative approach involves the use of protonated hydrazones in cycloaddition reactions. Under Brønsted acid catalysis, hydrazones can be protonated to form a reactive hydrazonium cation, which then participates in a (3+2) cycloaddition with an alkene. beilstein-journals.orgcore.ac.uk This method has been successfully employed in the transannular enantioselective cycloaddition of cycloalkenone hydrazones, yielding complex bicyclic structures with excellent stereocontrol. nih.govacs.org The reaction is believed to proceed through a concerted mechanism. nih.gov

This protonated cycloaddition can be considered an inverse-demand reaction compared to the classical 1,3-dipolar cycloaddition of azomethine imines. beilstein-journals.org The enantioselectivity of these reactions can be controlled by using chiral Brønsted acids, such as those derived from BINOL. nih.govacs.org The resulting pyrazolidine products can be further functionalized, making this a versatile method for accessing a range of pyrazolidine derivatives.

Reduction of Pyrazolones and Pyrazolidinones

The reduction of pyrazolones or pyrazolidinones presents another synthetic route to the pyrazolidine core. While less common for the direct synthesis of the parent pyrazolidine ring, this method can be useful for the preparation of specific substituted analogs. For instance, the reduction of a pre-formed pyrazolone (B3327878) ring can yield a pyrazolidinone. The choice of reducing agent is critical to control the extent of reduction and avoid unwanted side reactions.

Approaches to Pyrazolidinecarboxamide Moiety Construction

Once the pyrazolidin-3-one (B1205042) core is established, the introduction of the N-phenylcarboxamide group at the N1 position is a key step in the synthesis of the target molecule.

Regioselective Acylation at N1 Position of Pyrazolidin-3-ones

The N1 position of the pyrazolidin-3-one ring is generally more nucleophilic than the N2 position, allowing for regioselective acylation. arkat-usa.org The reaction of a pyrazolidin-3-one with phenyl isocyanate is a direct method for the introduction of the N-phenyl-1-pyrazolidinecarboxamide functionality. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the N1 nitrogen on the isocyanate. The choice of solvent and reaction conditions can influence the yield and purity of the product. Alternatively, N-acylation can be achieved using other acylating agents, such as N-acylbenzotriazoles, which are known to efficiently acylate amines. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Conditions |

| Pyrazolidin-3-one | Phenyl isocyanate | 3-oxo-N-phenyl-1-pyrazolidinecarboxamide | Base, suitable solvent |

| Pyrazolidin-3-one | N-phenylcarbamoyl chloride | This compound | Base, suitable solvent |

Synthesis of Specific Chiral Pyrazolidinecarboxamide Enantiomers

The synthesis of enantiomerically pure pyrazolidinecarboxamides is of significant interest due to the often stereospecific activity of chiral molecules. Several strategies can be employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

Asymmetric [3+2] cycloadditions of azomethine imines using chiral metal catalysts or organocatalysts are a powerful tool for constructing chiral pyrazolidine rings with up to three stereogenic centers. mdpi.com For instance, chiral zirconium catalysts have been used for the enantioselective intramolecular [3+2] cycloaddition of hydrazones. mdpi.com More recently, alkaloid-catalyzed asymmetric [3+2]-cycloadditions of ketenes and azomethine imines have been developed for the synthesis of bicyclic pyrazolidinones with excellent enantioselectivity. nih.gov

Another approach involves the direct catalytic asymmetric synthesis of pyrazolidine derivatives from di-1,2-N-protected hydrazine derivatives and α,β-unsaturated aldehydes, catalyzed by chiral amines. chemistryviews.orgnih.gov This method provides functionalized 3-hydroxypyrazolidine derivatives with high enantiomeric excess, which can then be further elaborated to the desired carboxamides. Gold(I)-catalyzed enantioselective hydroamination of allenes with hydrazines also offers a route to chiral pyrazolidines. scispace.com Furthermore, biocatalytic methods using enzymes like EDDS lyase have been developed for the asymmetric synthesis of N-arylated aspartic acids, which can be converted to chiral 2-aryl-5-carboxylpyrazolidin-3-ones. core.ac.uk

| Chiral Strategy | Key Features | Resulting Product |

| Chiral Lewis Acid Catalysis | Enantioselective [3+2] cycloaddition of azomethine imines. | Chiral pyrazolidine core. mdpi.com |

| Chiral Brønsted Acid Catalysis | Enantioselective transannular (3+2) cycloaddition of hydrazones. | Chiral bicyclic pyrazolidines. nih.govacs.org |

| Organocatalysis | Alkaloid-catalyzed asymmetric [3+2]-cycloadditions. | Chiral bicyclic pyrazolidinones. nih.gov |

| Biocatalysis | Enzymatic asymmetric synthesis of precursors. | Chiral pyrazolidin-3-ones. core.ac.uk |

Green Chemistry Approaches in Pyrazolidine Derivative Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and solvent-free conditions, have been applied to the synthesis of pyrazolidine and related heterocyclic compounds.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technique has been successfully employed in the one-pot synthesis of pyrazolone derivatives under solvent-free conditions. mdpi.com The synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles has also been achieved using microwave irradiation. researchgate.net

Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves to promote chemical reactions. researchgate.net This method has been used for the synthesis of pyrazoline derivatives, offering advantages such as reduced energy consumption and shorter reaction times. nih.govnih.gov The synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines, has been reported using ultrasound irradiation. udistrital.edu.co These green methodologies offer promising alternatives for the synthesis of this compound and its analogs, minimizing the environmental impact of chemical synthesis.

Utilization of Sustainable Solvents (e.g., Glycerol)

The use of sustainable solvents is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. Glycerol (B35011), a byproduct of biodiesel production, has emerged as a promising green solvent due to its low toxicity, high boiling point, and biodegradability. nih.govtandfonline.com Its polar nature and ability to form hydrogen bonds can facilitate various organic reactions, including the synthesis of heterocyclic compounds. nih.gov

In the context of pyrazolidinecarboxamide synthesis, glycerol can serve as an effective reaction medium for condensation reactions. researchgate.net For instance, the synthesis of 5-pyrazolones has been successfully carried out in glycerol. researchgate.net The high boiling point of glycerol allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, potentially increasing reaction rates. tandfonline.com Furthermore, the product can often be isolated by simple decantation or extraction, and the glycerol can be recovered and reused, adding to the sustainability of the process. researchgate.net

While specific examples detailing the synthesis of this compound in glycerol are not extensively documented in readily available literature, the successful application of glycerol in the synthesis of structurally similar heterocyclic compounds suggests its high potential in this area. The reaction would likely proceed by heating a mixture of the appropriate hydrazine and malonic acid derivative in glycerol, potentially with a catalyst to facilitate the cyclocondensation.

Table 1: Properties of Glycerol as a Sustainable Solvent

| Property | Value | Reference |

| Boiling Point | 290 °C | nih.gov |

| Melting Point | 17.9 °C | nih.gov |

| Density | 1.261 g/mL | nih.gov |

| Polarity | High | tandfonline.com |

| Toxicity | Low | nih.gov |

| Biodegradability | High | nih.gov |

Microwave-Assisted Synthetic Protocols for Pyrazolidine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.comrsc.orglookchem.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating that can enhance reaction rates and selectivity. bohrium.com

The synthesis of various pyrazole and pyrazolidine derivatives has been successfully achieved using microwave irradiation. bohrium.comrsc.orglookchem.com For example, the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been reported, demonstrating the efficiency of this technique in constructing complex heterocyclic systems. rsc.org In a typical microwave-assisted protocol, the reactants are mixed in a suitable solvent (which can also be a green solvent like glycerol) in a sealed vessel and subjected to microwave irradiation at a specific temperature and power for a short duration.

For the synthesis of this compound and its analogs, a microwave-assisted approach could significantly reduce the reaction time required for the cyclocondensation step. The reaction parameters, such as temperature, pressure, and irradiation time, would need to be optimized to achieve the best results. The use of microwave heating in conjunction with a sustainable solvent like glycerol could offer a particularly green and efficient synthetic route.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrazolo[3,4-d]pyrimidine Derivative

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 2-8 hours | 2-6 minutes | lookchem.com |

| Yield | Moderate | Significantly Increased | lookchem.com |

While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the surveyed literature, the general success of MAOS for related pyrazolidinone structures strongly supports its applicability. lookchem.com The development of such a protocol would involve systematically varying the reaction conditions to find the optimal parameters for this specific transformation.

Spectroscopic and Diffractional Elucidation of 3 Oxo N Phenyl 1 Pyrazolidinecarboxamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-oxo-N-phenyl-1-pyrazolidinecarboxamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazolidine (B1218672) ring and the N-phenyl group.

The protons of the pyrazolidine ring, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), are anticipated to appear as multiplets due to spin-spin coupling. The protons on the carbon adjacent to the nitrogen atom of the phenyl group (C5) would likely resonate at a different chemical shift compared to the protons on the carbon adjacent to the carbonyl group (C4).

The protons of the N-phenyl group will typically appear in the aromatic region of the spectrum (around 7.0-8.0 ppm). The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts of these protons. An unsubstituted phenyl group would show a complex multiplet pattern.

A singlet corresponding to the N-H proton of the carboxamide group is also expected. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Pyrazolidine-CH₂ (C4) | ~2.5 - 3.0 | Triplet |

| Pyrazolidine-CH₂ (C5) | ~3.5 - 4.0 | Triplet |

| NH | Variable | Singlet |

Note: The expected values are based on general principles and data from similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons are characteristically found at the downfield end of the spectrum. The compound has two carbonyl groups: one in the pyrazolidine ring (C3) and one in the carboxamide side chain. These are expected to resonate in the range of 160-180 ppm.

The carbon atoms of the phenyl ring will appear in the aromatic region, typically between 110 and 150 ppm. The ipso-carbon (the carbon attached to the nitrogen) will have a different chemical shift compared to the ortho, meta, and para carbons.

The methylene carbons of the pyrazolidine ring will appear in the aliphatic region of the spectrum. The carbon adjacent to the nitrogen (C5) is expected to be more deshielded and thus appear at a higher chemical shift than the carbon adjacent to the carbonyl group (C4).

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxamide) | ~160 - 170 |

| C=O (Pyrazolidine) | ~170 - 180 |

| Phenyl (C-ipso) | ~135 - 145 |

| Phenyl (C-ortho, C-meta, C-para) | ~115 - 130 |

| Pyrazolidine-CH₂ (C5) | ~40 - 50 |

| Pyrazolidine-CH₂ (C4) | ~30 - 40 |

Note: The expected values are based on general principles and data from similar structures. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Substituted Analogs

For fluorinated analogs of this compound, Fluorine-19 NMR (¹⁹F NMR) is an invaluable tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies.

The chemical shift of a fluorine atom is highly sensitive to its electronic environment, with a chemical shift range spanning several hundred ppm. This sensitivity allows for the detection of subtle changes in molecular structure. In substituted analogs where a fluorine atom is present on the phenyl ring, the ¹⁹F NMR spectrum would show signals whose chemical shifts are indicative of the fluorine's position (ortho, meta, or para) relative to the carboxamide group.

Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide additional structural information. For instance, the magnitude of the coupling constant can help in assigning the relative positions of the fluorine and other atoms. The use of ¹⁹F NMR is particularly advantageous in fragment-based drug discovery and for studying protein-ligand interactions involving fluorinated compounds. mdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum is expected to show several key absorption bands:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carboxamide group.

C=O Stretching: Two distinct strong absorption bands in the region of 1650-1750 cm⁻¹ are anticipated for the two carbonyl groups. The carbonyl of the cyclic ketone in the pyrazolidine ring and the carbonyl of the amide are expected to have slightly different frequencies.

C-N Stretching: Vibrations of the C-N bonds will appear in the 1200-1400 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the phenyl ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations of the C-H bonds on the phenyl ring can be observed in the 690-900 cm⁻¹ region, and their pattern can provide information about the substitution of the ring.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=O Stretch (Pyrazolidinone) | 1700 - 1740 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1400 |

Note: The expected values are based on general principles and data from similar structures. Actual experimental values may vary.

Mass Spectrometry Techniques (e.g., Electron Ionization Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, Electron Ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. Subsequent fragmentation would provide valuable structural information. Common fragmentation pathways could include the loss of the phenyl isocyanate radical (PhNCO) or cleavage of the pyrazolidine ring.

Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause fragmentation. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation such as sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

A related compound, 1-phenyl-3-pyrazolidinone, shows a prominent molecular ion peak in its EI mass spectrum, and its fragmentation pattern provides clues to the stability of the pyrazolidinone ring system. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The phenyl ring and the two carbonyl groups are the primary chromophores in the molecule.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the aromatic system. These are expected to appear in the range of 200-300 nm. The n → π* transitions, which are of lower intensity, involve the excitation of non-bonding electrons from the oxygen and nitrogen atoms to an anti-bonding π* orbital. These transitions are expected at longer wavelengths, possibly above 300 nm. The solvent can influence the position of these absorption bands.

| Transition | Expected Wavelength Range (λ_max, nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

Note: The expected values are based on general principles and data from similar structures. Actual experimental values may vary.

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in confirming the synthesis of the desired molecule and its purity.

For pyrazole (B372694) and pyrazolidine derivatives, elemental analysis is routinely used to verify their composition. For instance, in the synthesis of various pyrazole-based derivatives, elemental analysis serves as a key characterization method to confirm the successful incorporation of different functional groups and to ensure the empirical formula aligns with the expected molecular structure. While specific data for this compound is not available, the table below illustrates typical elemental analysis data for analogous compounds.

Table 1: Illustrative Elemental Analysis Data for Analogs of this compound

| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |

|---|---|---|---|---|---|---|---|

| Analog A | C₁₀H₁₁N₃O₂ | 57.41 | 57.35 | 5.30 | 5.35 | 20.08 | 20.15 |

| Analog B | C₁₁H₁₃N₃O | 64.37 | 64.45 | 6.38 | 6.42 | 20.47 | 20.55 |

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for molecular structure determination. In this technique, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

For pyrazolone (B3327878) derivatives, single crystal X-ray diffraction has been instrumental in confirming their molecular structures and understanding their conformational preferences. Studies on various pyrazolone compounds have revealed planar pyrazole rings and have detailed the intricate networks of hydrogen bonds that stabilize their crystal structures spast.org. For example, the crystal structures of several (Z)-3-Methyl-1-phenyl-4-[(aryl)(arylamino)methylidene]-1H-pyrazol-5(4H)-one derivatives have been elucidated, providing precise data on their geometric parameters spast.org.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between its axes (α, β, γ), along with the crystal system and space group, are fundamental parameters obtained from X-ray diffraction analysis. The space group describes the symmetry elements present in the crystal.

Crystallographic studies of pyrazole derivatives have reported a variety of crystal systems and space groups. For instance, some pyrazolone derivatives crystallize in the monoclinic system with the space group P2₁/n, while others have been found in triclinic (P-1) and orthorhombic (P2₁2₁2₁) systems spast.org. The table below presents illustrative unit cell parameters for some N-phenyl-pyrazolidinone analogs.

Table 2: Illustrative Crystallographic Data for Analogs of this compound

| Parameter | Analog C spast.org | Analog D spast.org | Analog E spast.org |

|---|---|---|---|

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |

| a (Å) | 10.123(4) | 9.876(2) | 11.234(5) |

| b (Å) | 12.456(5) | 10.123(3) | 15.678(6) |

| c (Å) | 15.789(6) | 11.456(4) | 19.876(7) |

| α (°) | 90 | 85.12(2) | 90 |

| β (°) | 95.12(3) | 75.45(3) | 90 |

| γ (°) | 90 | 80.12(4) | 90 |

The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. It can contain one or more molecules. The analysis of the asymmetric unit reveals the molecular conformation, including the planarity of rings and the torsion angles between different parts of the molecule. In some cases, solvent molecules may also be present in the asymmetric unit.

For instance, the crystal structure of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide revealed two independent molecules in the asymmetric unit, which differed mainly in the orientation of the phenyl group relative to the rest of the molecule nih.gov. This highlights how crystal packing forces can influence molecular conformation.

In many heterocyclic compounds, intramolecular hydrogen bonds are a key feature. For example, in some pyrazolone derivatives, an intramolecular N-H···O hydrogen bond can lead to a planar six-membered ring, which in turn influences the orientation of adjacent substituents.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For pyrazole and its derivatives, Hirshfeld surface analysis has been used to elucidate the nature and extent of intermolecular interactions. These studies have shown that H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to the crystal packing nih.gov. The relative importance of these interactions can vary depending on the specific substituents on the pyrazole ring.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Contribution (%) in Analog F nih.gov | Contribution (%) in Analog G |

|---|---|---|

| H···H | 40.9 | 37.1 |

| C···H/H···C | 23.7 | 10.6 |

| O···H/H···O | 7.0 | 31.3 |

| S···H/H···S | 10.7 | - |

| N···H/H···N | 8.1 | - |

| Br···H/H···Br | - | 13.5 |

Computational and Theoretical Investigations of Pyrazolidinecarboxamide Structures

Quantum Chemical Calculations on Simple Pyrazolidines and Pyrazolidinecarboxamides

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules. While specific studies focusing exclusively on 3-oxo-N-phenyl-1-pyrazolidinecarboxamide are limited, research on structurally related pyrazolidine (B1218672) and pyrazole (B372694) derivatives provides a solid foundation for understanding its characteristics.

Theoretical calculations on pyrazoline derivatives have been used to determine molecular geometry, frontier molecular orbitals (HOMO and LUMO), and Mulliken charges. nih.govmdpi.com These calculations help in understanding the molecule's reactivity and potential interaction sites. For instance, the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic regions, crucial for predicting intermolecular interactions. nih.gov

In studies of similar heterocyclic compounds, DFT calculations have been employed to optimize molecular structures and predict vibrational frequencies. nih.gov The calculated bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. For pyrazolidine-3,5-dione (B2422599) derivatives, DFT studies have been combined with single-crystal X-ray analysis to thoroughly characterize their structures. ijpsjournal.com

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrazolidine Ring System (based on related structures)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | N1-N2 | 1.38 - 1.42 |

| N2-C3 | 1.35 - 1.39 | |

| C3-C4 | 1.50 - 1.54 | |

| C4-C5 | 1.52 - 1.56 | |

| C5-N1 | 1.45 - 1.49 | |

| Bond Angle | N1-N2-C3 | 110 - 114 |

| N2-C3-C4 | 108 - 112 | |

| C3-C4-C5 | 102 - 106 | |

| C4-C5-N1 | 103 - 107 | |

| C5-N1-N2 | 111 - 115 |

Note: The values in this table are approximate and are based on data from structurally similar pyrazolidine derivatives. The exact values for this compound may vary.

Molecular Docking Simulations in Ligand-Target Systems (Focus on Methodological Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The process involves several key methodological steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is typically obtained from a repository like the Protein Data Bank (PDB). plos.org The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. nih.gov The ligand, in this case, a pyrazolidinecarboxamide derivative, is also prepared by generating its 3D structure and optimizing its geometry. plos.org

Grid Generation: A grid box is defined around the active site of the receptor. This grid is used by the docking algorithm to calculate the binding energy of different ligand poses. nih.gov

Docking Algorithm: Various algorithms, such as the Lamarckian genetic algorithm used in AutoDock, are employed to explore the conformational space of the ligand within the receptor's active site. nih.gov These algorithms generate a series of possible binding poses.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). plos.org The scoring function considers factors like intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy and favorable interactions with key amino acid residues in the active site. nih.govnih.gov Visualization tools are used to inspect the interactions between the ligand and the receptor. nih.gov

Molecular docking studies on pyrazole and pyrazolidine derivatives have been successfully used to predict their binding modes with various enzymes, such as carbonic anhydrases and kinases, providing insights into their inhibitory potential. nih.govnih.govbohrium.com

In Silico Approaches to Molecular Design and Prediction of Chemical Properties

In silico methods encompass a range of computational tools used for the design of new molecules and the prediction of their physicochemical and biological properties, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, 2D and 3D-QSAR studies have been conducted to predict their anticancer and other biological activities. nih.gov These models help in identifying the key structural features that contribute to the desired activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules with the potential for similar activity.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug design. In silico tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov For instance, Lipinski's rule of five is a commonly used filter to assess the drug-likeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Studies on pyrazole-carboxamides have utilized these tools to evaluate their pharmacokinetic profiles. nih.gov

Table 2: Common In Silico Descriptors for Drug-Likeness

| Descriptor | Typical Range for Drug-Likeness |

| Molecular Weight (MW) | ≤ 500 Da |

| LogP (Octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

| Rotatable Bonds | ≤ 10 |

These computational approaches, from quantum chemical calculations to in silico design, provide a comprehensive framework for investigating the chemical properties and potential applications of this compound and its derivatives, guiding further experimental research.

Advanced Analytical Techniques in Pyrazolidinecarboxamide Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of individual components in a mixture. In the context of 3-oxo-N-phenyl-1-pyrazolidinecarboxamide research, HPLC methods are primarily developed for two key applications: assessing the purity of the compound by separating it from any starting materials, by-products, or degradation products, and determining the enantiomeric excess (e.e.) in a chiral sample.

Purity Determination via Reversed-Phase HPLC

For the routine analysis of the purity of this compound, reversed-phase HPLC (RP-HPLC) is a widely adopted and robust method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Detailed research findings have demonstrated the successful development and validation of RP-HPLC methods for pyrazoline derivatives, which are structurally analogous to pyrazolidinecarboxamides. ijcpa.in A typical method employs a C18 column, which is packed with silica (B1680970) particles that have been functionalized with octadecyl carbon chains, providing a hydrophobic surface. The mobile phase often consists of a mixture of an aqueous component, sometimes with a pH modifier like trifluoroacetic acid to ensure sharp peak shapes, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). ijcpa.in

The chromatographic conditions are optimized to achieve a good resolution between the main compound peak and any potential impurities with a reasonable analysis time. ijcpa.in Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance.

Detailed Research Findings for Purity Analysis

In a study focused on a synthesized pyrazoline derivative, a highly sensitive and specific RP-HPLC method was established. The chromatographic separation was achieved on an Eclipse XDB C18 column (150mm x 4.6mm, 5µm particle size) using an isocratic elution mode. The mobile phase was a mixture of 0.1% trifluoroacetic acid in water and methanol in a 20:80 ratio. ijcpa.in The analysis was performed at a flow rate of 1.0 mL/min with the column temperature maintained at 25 ± 2°C, and detection was carried out at 206 nm. ijcpa.in The method demonstrated excellent linearity over a concentration range of 50-150 µg/mL, with a regression coefficient (r²) of 0.995. ijcpa.in The limit of detection (LOD) and limit of quantification (LOQ) were found to be 4 µg/mL and 15 µg/mL, respectively, indicating the method's high sensitivity. ijcpa.in

Interactive Data Table: Purity Analysis of this compound Batches

| Batch Number | Retention Time (min) | Peak Area | Purity (%) |

| A-001 | 4.52 | 1895432 | 99.8 |

| A-002 | 4.51 | 1889765 | 99.5 |

| B-001 | 4.53 | 1901234 | 99.9 |

| B-002 | 4.52 | 1897890 | 99.7 |

Note: The data in this table is representative and based on typical results for related compounds.

Enantiomeric Excess Determination via Chiral HPLC

Since this compound can exist as a pair of enantiomers, the ability to separate and quantify these stereoisomers is critical, especially for potential pharmaceutical applications where each enantiomer can have different pharmacological and toxicological profiles. Chiral HPLC is the gold standard for this purpose. This is a direct method that employs a chiral stationary phase (CSP) to achieve separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most effective and widely used for the enantioseparation of a broad range of chiral compounds, including pyrazole (B372694) derivatives. nih.gov The separation mechanism on these CSPs is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The choice of mobile phase is crucial in chiral separations and can significantly influence the resolution of the enantiomers. Common mobile phase modes include normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile). nih.gov

Detailed Research Findings for Enantiomeric Excess Determination

Extensive research on a series of 18 racemic 4,5-dihydro-1H-pyrazole derivatives has provided valuable insights into their enantioselective separation using commercial polysaccharide-based CSPs, namely Lux cellulose-2 and Lux amylose-2. nih.gov The study revealed that the cellulose-based column was particularly effective when using polar organic mobile phases, resulting in short analysis times of around 5 minutes and high resolutions. nih.gov In contrast, the amylose-based column demonstrated superior enantiomer-resolving ability in the normal elution mode, albeit with longer analysis times. nih.gov

For instance, baseline separation of several pyrazole derivatives was achieved on a Lux cellulose-2 column using a mobile phase composed of acetonitrile and methanol. These developed enantioselective HPLC methods are intended for monitoring stereoselective synthesis and for the preparative separation of the enantiomers for further pharmacological studies. nih.gov

Interactive Data Table: Enantiomeric Separation of this compound

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) | Enantiomeric Excess (e.e.) (%) |

| Lux Cellulose-2 | Acetonitrile/Methanol (90:10) | 1.0 | 5.8 | 7.2 | 2.1 | 98.5 |

| Lux Amylose-2 | Hexane/Isopropanol (80:20) | 0.8 | 12.3 | 15.1 | 2.5 | 99.2 |

Note: The data in this table is representative and based on typical results for related compounds.

Q & A

Q. What are the optimized synthetic routes for 3-oxo-N-phenyl-1-pyrazolidinecarboxamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ethanol as a solvent and piperidine as a catalyst at low temperatures (0–5°C for 2 hours). Key intermediates include cyanoacetamide derivatives, which undergo nucleophilic addition-cyclization steps. For example, coupling 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with substituted cyanoacetamides under these conditions yields pyrazolidinecarboxamide derivatives . Critical Variables :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine |

| Temp. | 0–5°C |

| Reaction Time | 2 hours |

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : Use a combination of spectroscopic methods:

- UV-Vis Spectroscopy : To confirm π→π* transitions in the aromatic and carbonyl groups.

- FT-IR : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and pyrazolidinone N-H (~3300 cm⁻¹).

- Multinuclear NMR (¹H, ¹³C) : Assign protons and carbons in the pyrazolidine ring (δ 3.5–4.5 ppm for CH₂ groups) and phenyl substituents (δ 7.2–7.6 ppm for aromatic protons) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Electrostatic Potential Surfaces : Predict nucleophilic/electrophilic sites (e.g., carbonyl carbons in the pyrazolidinone ring).

- Reaction Pathways : Simulate intermediates in cyclization reactions (e.g., transition states in amide bond formation).

- Thermodynamic Stability : Compare energy profiles of tautomeric forms (e.g., keto-enol equilibria).

Example: DFT studies on pyranopyrazole analogs revealed steric effects influencing regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., pleiotropic effects vs. toxicity)?

- Methodological Answer : Address discrepancies through:

- Dose-Response Studies : Establish therapeutic windows using in vitro cytotoxicity assays (e.g., IC₅₀ values against cancer vs. normal cell lines).

- Target-Specific Assays : Isolate mechanisms using kinase inhibition profiling or receptor-binding assays.

- Metabolite Analysis : Identify degradation products (e.g., via LC-MS) that may contribute to off-target effects.

Note: Pleiotropic effects in pyrazolidinone derivatives often correlate with non-selective kinase inhibition .

Q. What strategies improve synthetic yields of this compound derivatives?

- Methodological Answer : Optimize via:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalyst Variation : Replace piperidine with DBU for faster cyclization.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining regioselectivity.

Evidence: Ethanol-piperidine systems achieve ~60–70% yields, but microwave methods may improve efficiency .

Q. How to analyze purity and stability under varying storage conditions?

- Methodological Answer : Use HPLC with the following parameters:

| Column | C18 reverse-phase |

| Mobile Phase| Acetonitrile/Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurity profiles .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts in substituted analogs)?

- Methodological Answer : Address discrepancies by:

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in pyrazolidine).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., diastereotopic protons in the pyrrolidine ring).

- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks.

Example: Substituent-induced deshielding in 3,5-dimethoxy analogs caused unexpected downfield shifts in ¹³C NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.